molecular formula C6H5BClF3KN B8206129 Potassium (3-amino-4-chlorophenyl)trifluoroborate

Potassium (3-amino-4-chlorophenyl)trifluoroborate

Cat. No.: B8206129
M. Wt: 233.47 g/mol
InChI Key: DSIJTHHXJIXRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-amino-4-chlorophenyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-amino-4-chlorophenyl)trifluoroborate typically involves the reaction of 3-amino-4-chlorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired trifluoroborate salt. The reaction can be represented as follows:

3amino4chlorophenylboronic acid+KHF2Potassium (3amino4chlorophenyl)trifluoroborate3-amino-4-chlorophenylboronic\ acid + KHF_2 \rightarrow Potassium\ (3-amino-4-chlorophenyl)trifluoroborate 3−amino−4−chlorophenylboronic acid+KHF2​→Potassium (3−amino−4−chlorophenyl)trifluoroborate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as crystallization and recrystallization are employed to purify the product, ensuring it meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-amino-4-chlorophenyl)trifluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Base: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.

    Solvents: Solvents like ethanol, tetrahydrofuran (THF), and water are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the trifluoroborate with another aryl or vinyl halide.

Scientific Research Applications

Potassium (3-amino-4-chlorophenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, through cross-coupling reactions.

    Industry: It is utilized in the production of fine chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which potassium (3-amino-4-chlorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are well-studied, with the palladium catalyst playing a crucial role in facilitating the reaction.

Comparison with Similar Compounds

Potassium (3-amino-4-chlorophenyl)trifluoroborate can be compared with other similar compounds, such as:

  • Potassium phenyltrifluoroborate
  • Potassium (4-chlorophenyl)trifluoroborate
  • Potassium (3-amino-phenyl)trifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of both amino and chloro substituents, which can provide additional functionalization options in synthetic chemistry.

Properties

IUPAC Name

potassium;(3-amino-4-chlorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClF3N.K/c8-5-2-1-4(3-6(5)12)7(9,10)11;/h1-3H,12H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIJTHHXJIXRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)Cl)N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.